molecular formula C15H18ClNO3S B2515664 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323528-65-9

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2515664
CAS No.: 1323528-65-9
M. Wt: 327.82
InChI Key: HPKMGKDOZPOYKK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The chemical synthesis of compounds similar to 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves complex reactions and characterizations. For instance, a related compound was synthesized through the condensation of specific ketones with malononitrile and sodium hydroxide, followed by spectroscopic characterization and X-ray structure analysis to determine its molecular structure and interactions (Al‐Refai et al., 2016).

Molecular Structure Analysis

Detailed spectroscopic methods, including Mass ESI–HRMS, 1H, 13C NMR, and 2D NMR spectra (COSY, HSQC, HMBC), are crucial for elucidating the molecular structure of synthesized compounds. X-ray single crystal analysis further confirms the molecular configuration, showcasing the compound's crystallization in specific space groups and detailing the dihedral angles between various molecular planes (Al‐Refai et al., 2016).

Chemical Reactivity and Applications

Enhanced Dienophilicity

Certain analogues of pyridine compounds, such as 2,3-pyridyne derivatives, exhibit exceptional dienophilicity, making them suitable for [4+2] cycloaddition reactions with furan to yield endoxides. These reactions are facilitated by regioselective lithiation at low temperatures, followed by elimination of lithium chloride (Connon & Hegarty, 2004).

Catalytic Applications

Palladium(II) complexes derived from (pyridyl)imine ligands, including those similar to the query compound, act as catalysts for the methoxycarbonylation of olefins. This catalytic activity is influenced by the complex structure and the olefin chain length, leading to the formation of linear and branched esters (Zulu et al., 2020).

Environmental and Material Science Applications

Anti-Corrosion Properties

Schiff base derivatives synthesized from vanillin and picolylamine, which share structural features with this compound, demonstrate significant anti-corrosion effects on mild steel in acidic environments. These compounds act as mixed-type inhibitors and adhere to the metal surface following Langmuir-type adsorption behavior (Satpati et al., 2020).

Lignin Pyrolysis Insights

Deuterated lignin model dimers, related to the query compound, have been used to study the reactivity in lignin pyrolysis. These studies provide insights into the role of hydrogen abstractions from specific molecular groups in pyrolytic cleavage reactions, highlighting the importance of radical chain reactions in lignin degradation (Watanabe, Kawamoto, & Saka, 2015).

Properties

IUPAC Name

1-(3-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S.ClH/c1-18-13-5-4-6-14(9-13)19-10-12(17)11-20-15-7-2-3-8-16-15;/h2-9,12,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMGKDOZPOYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.